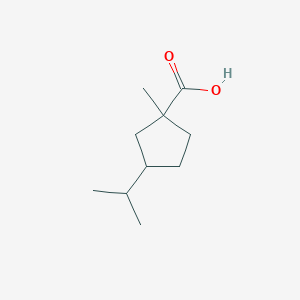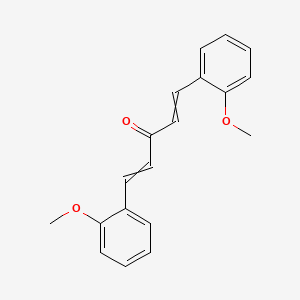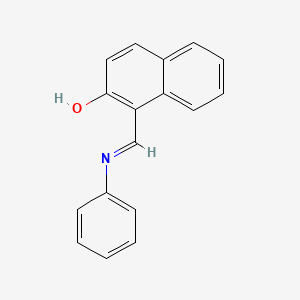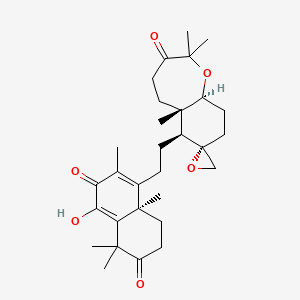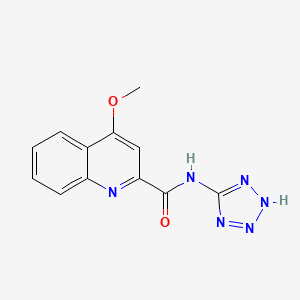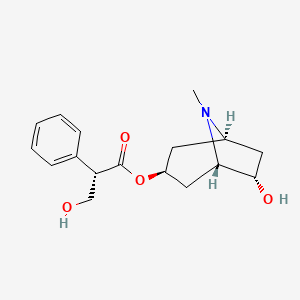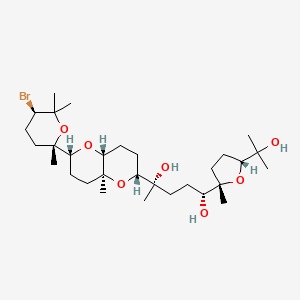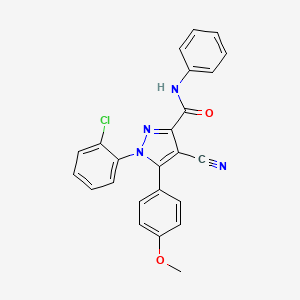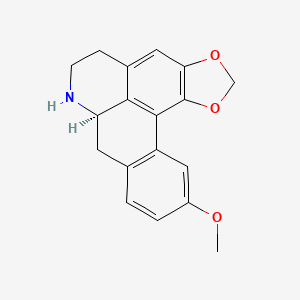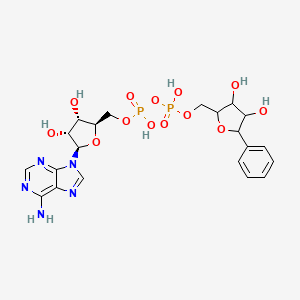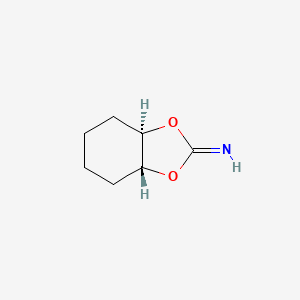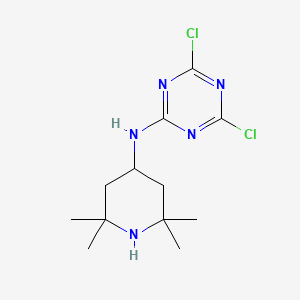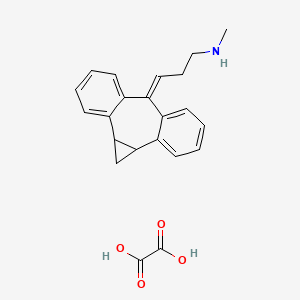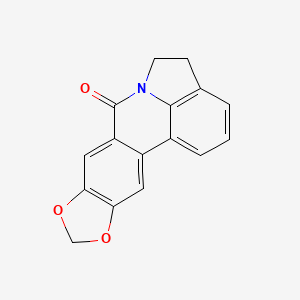
Anhydrolycorinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anhydrolycorinone is a member of phenanthridines.
Applications De Recherche Scientifique
Synthesis Techniques
- Concise Synthesis using Pd-mediated Biaryl Coupling : Anhydrolycorinone, along with other Amaryllidaceae alkaloids, has been synthesized through a Pd-mediated biaryl coupling reaction. This process involves regioselective C-H activation with the intramolecular coordination of the amine to Pd, offering a moderate yield for anhydrolycorinone and its variants (Harayama et al., 2004).
- Synthesis via Samarium(II)-mediated Reductive Cyclization : Another approach for synthesizing anhydrolycorinone involves samarium(II)-mediated reductive cyclization of aryl radical onto a benzene ring. This method has shown to be effective in synthesizing natural pyrrolophenanthridinone derivatives (Suzuki et al., 2015).
- Transition-Metal-Free Intramolecular Dehydrohalide Coupling : A novel method involving transition-metal-free intramolecular dehydrohalide coupling has been developed. This method, which uses potassium tert-butoxide and an organic molecule as the catalyst, has been successfully applied to synthesize anhydrolycorinone (De et al., 2012).
Medicinal Applications and Properties
- Inclusion Complexes with Cyclodextrins : Research has been conducted on the inclusion complexes of anhydrolycorinone with cyclodextrins. These complexes have shown an increased water solubility of anhydrolycorinone and demonstrated remarkable anticancer activity against human colon cancer cell lines, suggesting potential for chemotherapy applications (Guo et al., 2016).
Propriétés
Numéro CAS |
40360-71-2 |
|---|---|
Nom du produit |
Anhydrolycorinone |
Formule moléculaire |
C16H11NO3 |
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,15(19),16-hexaen-11-one |
InChI |
InChI=1S/C16H11NO3/c18-16-12-7-14-13(19-8-20-14)6-11(12)10-3-1-2-9-4-5-17(16)15(9)10/h1-3,6-7H,4-5,8H2 |
Clé InChI |
UJOHABFHKQHIKS-UHFFFAOYSA-N |
SMILES |
C1CN2C3=C1C=CC=C3C4=CC5=C(C=C4C2=O)OCO5 |
SMILES canonique |
C1CN2C3=C1C=CC=C3C4=CC5=C(C=C4C2=O)OCO5 |
Autres numéros CAS |
40360-71-2 |
Synonymes |
anhydroly-corinone anhydrolycorinone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



